molecular formula C18H16O4 B2542241 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one CAS No. 890631-89-7

7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B2542241
CAS No.: 890631-89-7
M. Wt: 296.322
InChI Key: VJEMKBLWLGIWFX-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones It is characterized by the presence of a hydroxy group at position 7, a methoxyphenyl group at position 3, and dimethyl groups at positions 4 and 8 on the chromen-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials:

    Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 4,8-dimethylcoumarin in the presence of a base, such as sodium hydroxide, to form the desired chromen-2-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially converting it to a hydroxyl group.

    Substitution: The methoxy group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydroxylated chromen-2-one derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
  • 7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
  • 7-hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one

Uniqueness

7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one is unique due to the presence of dimethyl groups at positions 4 and 8, which can influence its chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-10-14-8-9-15(19)11(2)17(14)22-18(20)16(10)12-4-6-13(21-3)7-5-12/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEMKBLWLGIWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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